
Diethyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-L-alanine is a derivative of the amino acid L-alanine, where the amino group is substituted with two ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl-L-alanine can be synthesized through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
Diethyl-L-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Diethyl-L-alanine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism by which diethyl-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, influencing metabolic processes and biochemical reactions.
類似化合物との比較
Similar Compounds
Dimethyl-L-alanine: Similar to diethyl-L-alanine but with two methyl groups instead of ethyl groups.
Ethyl-L-alanine: Contains one ethyl group and one hydrogen atom on the amino group.
Propyl-L-alanine: Contains two propyl groups on the amino group.
Uniqueness
This compound is unique due to its specific structure, which influences its chemical reactivity and biological activity. The presence of two ethyl groups provides distinct steric and electronic properties compared to other similar compounds.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(2S)-2-(diethylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChIキー |
YHZCTZGJKHNVQY-LURJTMIESA-N |
異性体SMILES |
CCN(CC)[C@@H](C)C(=O)O |
正規SMILES |
CCN(CC)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


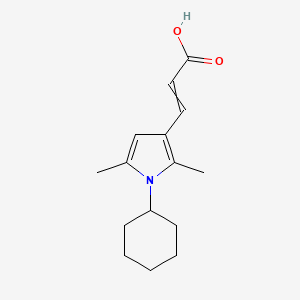
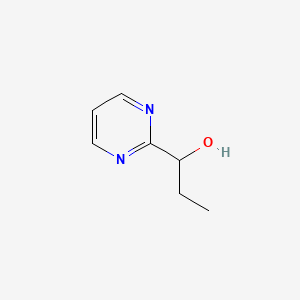
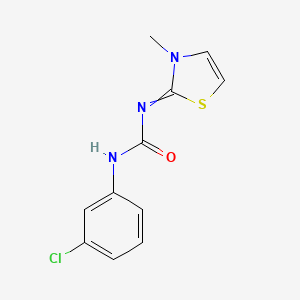

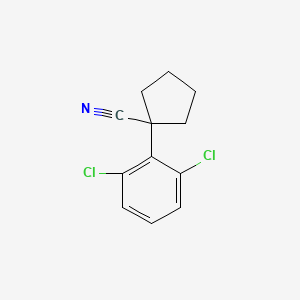
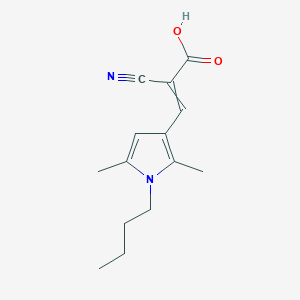
![2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724429.png)

![8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11724434.png)
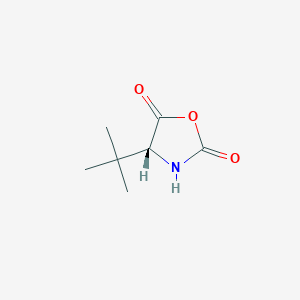


![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)

